molecular formula C38H78NO10P B054902 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt CAS No. 73548-70-6

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Cat. No. B054902
CAS RN: 73548-70-6
M. Wt: 740 g/mol
InChI Key: KSVUSCAQEBSOIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quaternary ammonium salts typically involves reductive alkylation procedures starting from enantiomerically pure or racemic forms of primary amines. These processes yield enantiomerically pure quaternary ammonium salts with chiral side chains, providing insights into the synthetic approaches that could be applied to the subject compound (Gheorghe et al., 2008).

Molecular Structure Analysis

The molecular structure of quaternary ammonium salts can be characterized by single crystal X-ray diffraction, revealing enantiomorphs and confirming the absolute configuration of the stereocenters. This technique is crucial for understanding the stereochemical aspects of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt (Gheorghe et al., 2008).

Chemical Reactions and Properties

Quaternary ammonium salts participate in various chemical reactions, including catalysis and the formation of complex molecular assemblies. Their functional groups and ionic nature play a significant role in these processes, influencing the reactivity and interactions of the compound under study (Elrasheed Elhaj et al., 2019).

Physical Properties Analysis

The physical properties of quaternary ammonium salts, such as phase behavior, melting points, and crystalline structures, are determined by their molecular configurations and interactions. Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are among the techniques used to study these properties, revealing the compound's behavior in various conditions (T. Lotta et al., 1988).

Chemical Properties Analysis

The chemical properties of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt are influenced by its quaternary ammonium and phosphoglycerol components. These aspects are critical for understanding its reactivity, solubility, and potential applications in various chemical reactions and formulations (Elrasheed Elhaj et al., 2019).

Scientific Research Applications

  • Thermal Phase Transition Behavior of Phosphatidylcholine Analogs : Arora and Gupta (1997) studied the thermal phase transition properties of DPPC analogs, including compounds similar to 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt. They found that replacing the sn-glycerol moiety in DPPC with rac-1,2,4-butanetriol residue significantly alters its thermal phase transitional properties, impacting its applications in membrane studies (Arora & Gupta, 1997).

  • Enantiomerically Pure Quaternary Ammonium Salts : Gheorghe et al. (2008) synthesized and studied enantiomerically pure quaternary ammonium salts with chiral side chains. These salts, including compounds analogous to 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, have potential applications in chiral recognition and enantioselective reactions (Gheorghe et al., 2008).

  • Hydrogen-Bonding Network Studies : Stibrany, Schugar, and Potenza (2004) explored the hydrogen-bonding network in rac-ammonium trans-2-carboxycyclohexanecarboxylate. Their findings contribute to understanding the intermolecular interactions in compounds like 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, which is crucial for applications in material science and molecular design (Stibrany et al., 2004).

  • Synthesis of Phosphatidylcholine Analogs : Witzke and Bittman (1985) described the synthesis of 1,2-di-(O-hexadecyl)-rac-glycero-3-phosphocholines with modifications at the glycerol moiety. This research contributes to understanding the synthesis and potential modifications of compounds like 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, relevant for studies in lipid chemistry and biochemistry (Witzke & Bittman, 1985).

  • Glycerol-Based Deep Eutectic Solvents : Alomar et al. (2013) investigated glycerol-based deep eutectic solvents (DESs) formed with various phosphonium and ammonium salts. This study is relevant to applications of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt in the development of novel solvent systems with potential industrial applications (Alomar et al., 2013).

properties

IUPAC Name

azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVUSCAQEBSOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H78NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585256
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

CAS RN

73548-70-6
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Ohya, J Takano, S Manita - Antimicrobial agents and …, 2019 - Am Soc Microbiol
The present study aimed to clarify the mechanism underlying the high distribution of lascufloxacin in epithelial lining fluid (ELF). Involvement of transporters was examined by …
Number of citations: 6 journals.asm.org
N Saran, P Shanthi, S Vasanth, E Manikandan… - academia.edu
Innate Defense Components were being useful to identify and understand their mode of action on microbial pathogens. The present study portrays the qualitative and quantitative …
Number of citations: 0 www.academia.edu
G Bupesh, C Amutha, KS Murali, N Saran… - J. Pharm. Res …, 2015 - researchgate.net
Innate Defense Components were being useful to identify and understand their mode of action on microbial pathogens. The present study portrays the qualitative and quantitative …
Number of citations: 1 www.researchgate.net

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